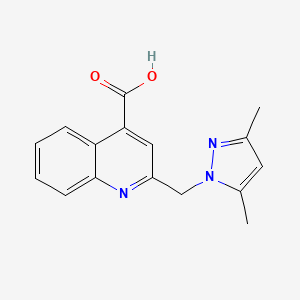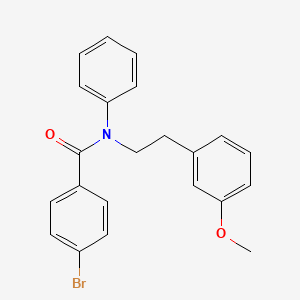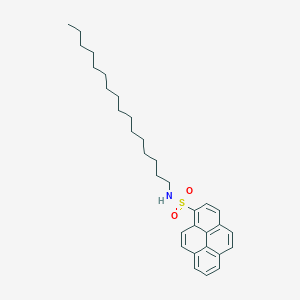
N-Hexadecylpyrene-1-sulfonamide
Vue d'ensemble
Description
N-Hexadecylpyrene-1-sulfonamide is a compound suitable for fluorescence . It is also known as N-(Pyrene-1-sulfonyl)hexadecylamine . It may be used in the analysis of drug delivery devices for lipophilic pyrenyl compounds .
Molecular Structure Analysis
The molecular formula of this compound is C32H43NO2S . Its molecular weight is 505.75 . The SMILES string representation is CCCCCCCCCCCCCCCCNS(=O)(=O)c1ccc2ccc3cccc4ccc1c2c34 .Physical And Chemical Properties Analysis
This compound is soluble in DMSO, chloroform, and methanol . It exhibits fluorescence with λex 350 nm and λem 400 nm in methanol .Applications De Recherche Scientifique
Detection and Analysis of Sulfonamides
Research has explored the detection and analysis of sulfonamides, including N-Hexadecylpyrene-1-sulfonamide, in various contexts. For instance, Hoff et al. (2015) developed a method for analyzing sulfonamides and their metabolites in liver samples. This technique involved pressurized liquid extraction or ultrasound-assisted extraction, followed by liquid chromatography and tandem mass spectrometry (Hoff et al., 2015). Similarly, Gulcin and Taslimi (2018) reviewed sulfonamide inhibitors, focusing on their patent literature and scientific studies, highlighting their significant role in synthetic bacteriostatic antibiotics and other clinical drugs (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
Studies have also delved into the environmental impact and degradation of sulfonamides. Ji et al. (2015) examined the degradation of sulfonamides like sulfamethoxazole by thermo activated persulfate oxidation. This study highlighted the effectiveness of such oxidation in treating water contaminated by sulfonamides (Ji et al., 2015). Radke et al. (2009) focused on the fate of sulfonamide antibiotics and their metabolites in water sediment, underlining the biodegradation potential of river sediment for these compounds (Radke et al., 2009).
Applications in Health and Medicine
Sulfonamides, including this compound, have been studied for their applications in health and medicine. Sharma et al. (2006) explored the oxidation of sulfonamide antimicrobials, including sulfamethoxazole, by ferrate(VI), demonstrating its potential in water treatment and conversion to less toxic byproducts (Sharma et al., 2006). Sadawarte et al. (2021) synthesized sulfonamide derivatives for potential antidiabetic applications, highlighting the significance of sulfonamides in developing new therapeutic agents (Sadawarte et al., 2021).
Novel Applications and Research
Recent research has expanded to novel applications and innovative approaches involving sulfonamides. For example, Zhao et al. (2013) synthesized a pyrene derivative of cholesterol for use as a fluorescent probe, indicating the versatility of sulfonamide compounds in various scientific fields (Zhao et al., 2013). Gutch et al. (2007) discussed the synthesis and characterization of N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide as a polymeric decontaminant, underscoring the diverse applicability of sulfonamide-based compounds (Gutch et al., 2007).
Mécanisme D'action
While the specific mechanism of action for N-Hexadecylpyrene-1-sulfonamide is not provided, sulfonamides generally work by inhibiting and replacing PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate. This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division or replication .
Orientations Futures
While specific future directions for N-Hexadecylpyrene-1-sulfonamide are not available, sulfonamides and their derivatives continue to be an area of interest in research due to their diverse pharmacological activities . They are being explored for potential applications in treating various diseases and conditions.
Propriétés
IUPAC Name |
N-hexadecylpyrene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-33-36(34,35)30-24-22-28-20-19-26-17-16-18-27-21-23-29(30)32(28)31(26)27/h16-24,33H,2-15,25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXRWJMTLJBKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303237 | |
| Record name | N-Hexadecyl-1-pyrenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351002-71-6 | |
| Record name | N-Hexadecyl-1-pyrenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hexadecyl-1-pyrenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
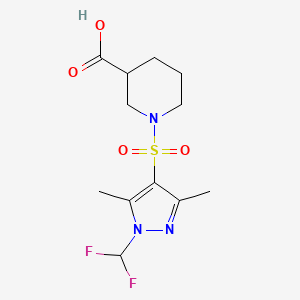
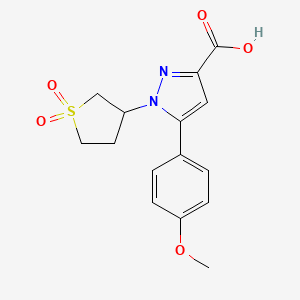
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
